5-Methyl-1H-1,2,3-benzotriazol-4-amine
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Overview
Description
5-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound with a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . This compound is a derivative of benzotriazole, which is known for its diverse applications in medicinal chemistry, material science, and as a corrosion inhibitor .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that triazolylamine ligands, which are structurally similar, have been shown to stabilize copper (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Benzotriazole derivatives have been known to influence various biochemical pathways .
Result of Action
It’s worth noting that benzotriazole derivatives have been reported to exhibit various biological activities .
Preparation Methods
The synthesis of 5-Methyl-1H-1,2,3-benzotriazol-4-amine typically involves the reaction of o-phenylenediamine with nitrous acid in dilute sulfuric acid . Another method involves the nitrosation of o-phenylenediamine with sodium nitrite in glacial acetic acid and water, yielding a high product yield . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
5-Methyl-1H-1,2,3-benzotriazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-Methyl-1H-1,2,3-benzotriazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic auxiliary in the preparation of various heterocyclic compounds.
Biology: It has been explored for its potential as a nitrification inhibitor in agricultural soils.
Industry: It is used in the determination of benzothiazoles and benzotriazoles in wastewater samples by gas chromatography-mass spectrometry.
Comparison with Similar Compounds
5-Methyl-1H-1,2,3-benzotriazol-4-amine is unique due to its specific substitution pattern on the benzotriazole ring. Similar compounds include:
5-Methyl-1,2,3-benzotriazole: Differing only by the position of the methyl group.
5-Methylbenzotriazole: Another name for 5-Methyl-1,2,3-benzotriazole.
5-Tolyltriazole: A similar compound with a tolyl group instead of a methyl group.
6-Methyl-1,2,3-benzotriazole: A positional isomer with the methyl group at the 6-position.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position of the substituents on the benzotriazole ring.
Properties
IUPAC Name |
5-methyl-2H-benzotriazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSNUWSDXCWZDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NNN=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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